[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][3-PHENYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE
Overview
Description
[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][3-PHENYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][3-PHENYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE involves multiple steps, including the formation of the quinoline, isoxazole, and pyridine rings. Common synthetic methods include:
Cyclization Reactions: The formation of the quinoline ring can be achieved through cyclization reactions involving appropriate precursors.
Condensation Reactions: The isoxazole ring is typically formed through condensation reactions involving hydroxylamine and suitable carbonyl compounds.
Coupling Reactions: The final step involves coupling the quinoline and isoxazole rings with the pyridine ring using reagents such as palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology
In biological research, the compound’s unique structure allows it to interact with specific biological targets, making it useful in studying enzyme mechanisms and receptor binding.
Medicine
The compound has potential therapeutic applications due to its ability to modulate biological pathways. It may be investigated for its anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of [6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][3-PHENYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds containing the quinoline ring, such as chloroquine and quinine.
Isoxazole Derivatives: Compounds with the isoxazole ring, such as isoxazole-4-carboxylic acid.
Pyridine Derivatives: Compounds containing the pyridine ring, such as nicotinamide and pyridoxine.
Uniqueness
The uniqueness of [6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL][3-PHENYL-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE lies in its combination of three distinct heterocyclic rings, which confer unique chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for scientific research.
Properties
IUPAC Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(3-phenyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O2S/c1-17-11-12-22-19(15-17)9-5-13-30(22)27(31)20-16-21(23-10-6-14-33-23)28-26-24(20)25(29-32-26)18-7-3-2-4-8-18/h2-4,6-8,10-12,14-16H,5,9,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXQAWDMXSKSMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC(=NC4=C3C(=NO4)C5=CC=CC=C5)C6=CC=CS6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.